3,5-Dichloro-L-tyrosine

Descripción general

Descripción

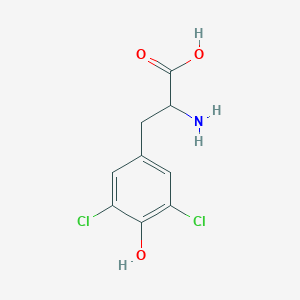

3,5-Dichloro-L-tyrosine is an organic compound derived from the amino acid L-tyrosine. It is characterized by the substitution of two hydrogen atoms on the benzene ring of L-tyrosine with chlorine atoms at the 3 and 5 positions. This compound appears as a white crystalline solid with strong hygroscopic properties. It is soluble in water, methanol, and ethanol, and slightly soluble in acidic and basic solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-L-tyrosine can be synthesized by introducing chlorine atoms into the L-tyrosine molecule. A common method involves using nitrogen trichloride as the chlorinating agent. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorinating agents and maintaining optimal reaction conditions to achieve high yields and purity. The product is then purified through crystallization and other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dichloro-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove chlorine atoms, reverting the compound to L-tyrosine or other intermediates.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: L-tyrosine and partially dechlorinated intermediates.

Substitution: Various substituted tyrosine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,5-Dichloro-L-tyrosine (C9H9Cl2NO3) features chlorine substituents at the 3 and 5 positions on the aromatic ring of the tyrosine molecule. This modification alters its reactivity and interaction with biological systems, making it a valuable compound for research.

Biochemical Research

This compound serves as a substrate for various enzymes, particularly eosinophil peroxidase. This enzyme catalyzes the oxidation of this compound to produce 3,5-dichloro-2,4,6-trimethylaniline and hydrogen peroxide. This reaction is significant in studying oxidative stress and inflammation processes in biological systems .

Neuropharmacology

Research indicates that halogenated tyrosines can influence neurotransmitter synthesis and activity. The administration of compounds like this compound may affect catecholamine levels in the brain, which could have implications for treating conditions such as depression and anxiety disorders. Studies suggest that enhancing catecholamine synthesis through precursor administration can improve cognitive performance under stress .

Cancer Research

The role of halogenated tyrosines in cancer biology is an emerging area of study. The oxidative modification of tyrosine residues is linked to protein misfolding and aggregation associated with cancer progression. Understanding how this compound interacts with proteins can provide insights into the mechanisms of cancer development and potential therapeutic targets .

Case Study 1: Enzymatic Activity Assessment

A study investigated the use of this compound as a substrate for eosinophil peroxidase in monoclonal antibody production. The results demonstrated that this compound effectively participates in enzymatic reactions that could lead to the development of new diagnostic tools for inflammatory diseases .

Case Study 2: Neuropharmacological Effects

In a clinical study focusing on adolescents with anorexia nervosa, researchers examined the pharmacokinetics of L-tyrosine loading (which includes derivatives like this compound). The findings suggested that tyrosine supplementation could enhance neurotransmitter levels and improve cognitive function in patients under stress .

Data Tables

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-L-tyrosine involves its interaction with specific molecular targets and pathways:

Antiviral Activity: The compound inhibits viral protein expression and genome replication, potentially by interacting with viral fusion peptides.

Oxidative Stress Biomarker: Acts as a marker for oxidative damage due to its chlorinated structure, which is formed under oxidative conditions

Comparación Con Compuestos Similares

3,5-Dibromo-L-tyrosine: Similar structure with bromine atoms instead of chlorine.

3-Chlorotyrosine: Contains a single chlorine atom at the 3 position.

L-Tyrosine: The parent compound without halogen substitution.

Uniqueness: 3,5-Dichloro-L-tyrosine is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its strong absorption and reactivity make it valuable in various research and industrial applications .

Actividad Biológica

3,5-Dichloro-L-tyrosine (ClY) is a halogenated derivative of the amino acid L-tyrosine, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzyl ring. This modification significantly alters the biochemical properties and biological activities of the compound. This article delves into the biological activity of this compound, emphasizing its effects on protein dynamics, potential therapeutic applications, and implications in disease processes.

This compound is represented by the molecular formula CHClNO and has unique physicochemical properties due to halogenation. The introduction of chlorine atoms modifies key parameters such as hydrophobicity and pK, which influence interactions with proteins and other biomolecules.

| Property | L-Tyrosine | 3-Chloro-L-Tyrosine | This compound |

|---|---|---|---|

| pK | 9.9 | ~8.3 | ~6.5 |

| Hydrophobicity | Low | Moderate | High |

| Molecular Volume | Standard | Increased | Further Increased |

Research indicates that halogenation of tyrosine residues can significantly affect protein structure and function. A study focused on the filamentous cell-division protein FtsZ demonstrated that incorporation of halogenated tyrosines, including ClY, leads to substantial perturbations in protein self-organization and dynamics. Specifically, halogenation reduces GTPase activity and polymerization rates due to changes in molecular volume and hydrophobicity, which affect GTP binding energy during polymerization processes .

Key Findings:

- GTPase Activity : The presence of ClY resulted in a decrease in GTP hydrolysis rates by up to 70%, indicating a significant impact on enzymatic function.

- Polymerization Rates : All halogenated proteins exhibited suppressed polymerization rates compared to wild-type proteins, suggesting that ClY disrupts normal protein assembly mechanisms .

Inflammation and Disease

This compound has been linked to various pathological conditions. Elevated levels of chlorinated tyrosines are often observed in inflammatory diseases, where they serve as biomarkers for oxidative stress and tissue damage. For instance, increased concentrations of Cl-Tyr and ClY have been associated with conditions such as renal failure, atherosclerosis, myocardial infarction, and cystic fibrosis .

Case Studies

- Chronic Inflammation : A study highlighted that patients with chronic inflammatory diseases exhibited significantly higher levels of ClY in their blood samples. This correlation suggests that monitoring chlorinated tyrosines could provide insights into disease progression and treatment efficacy.

- Oxidative Stress : Another investigation utilized stable isotope dilution methods to quantify Cl-Tyr and ClY in biological fluids from patients exposed to oxidative stress conditions, revealing their potential as biomarkers for assessing oxidative damage .

Therapeutic Potential

The unique properties of this compound position it as a candidate for therapeutic interventions targeting oxidative stress-related diseases. Its ability to modulate protein dynamics may offer avenues for drug development aimed at diseases characterized by aberrant protein self-organization.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHURJQUHZHALJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331461 | |

| Record name | 3,5-Dichloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15106-62-4 | |

| Record name | 3,5-Dichloro-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLORO-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,5-Dichloro-L-tyrosine in the context of chlorine gas exposure?

A1: this compound is a specific biomarker identified in the plasma and lung tissue of swine exposed to chlorine gas (Cl2) [, ]. Its presence indicates exposure to Cl2 and potentially reflects the extent of oxidative damage caused by the gas.

Q2: How does the formation of this compound relate to the pathophysiology of chlorine gas-induced acute lung injury?

A2: Chlorine gas inhalation leads to the formation of reactive chlorine species, which can modify various biomolecules, including proteins. The presence of this compound suggests that tyrosine residues in proteins are being chlorinated. This modification can alter protein structure and function, potentially contributing to the development of acute lung injury observed after chlorine gas exposure [, ].

Q3: Can you elaborate on the use of this compound and other biomarkers in the development of medical countermeasures for chlorine gas exposure?

A3: The identification of specific biomarkers like this compound and 2-chlorofatty acids provides quantifiable measures of chlorine gas exposure and its biological effects [, ]. These biomarkers can be used to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.